molecular formula C23H30N2O2 B11826147 ethyl (2S,3'aS,5'aR,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]-5'a-carboxylate

ethyl (2S,3'aS,5'aR,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]-5'a-carboxylate

Cat. No.: B11826147
M. Wt: 366.5 g/mol
InChI Key: DNEGZZADIYMQMY-JVSAHFFESA-N
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Description

Ethyl (2S,3’aS,5’aR,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole]-5’a-carboxylate is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S,3’aS,5’aR,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole]-5’a-carboxylate typically involves the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3. This reaction proceeds with high diastereoselectivity to produce the desired aziridine carboxylate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,3’aS,5’aR,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole]-5’a-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form oxaziridines.

    Reduction: Reduction of the aziridine ring can lead to the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to open the aziridine ring.

Major Products Formed

    Oxidation: Oxaziridines

    Reduction: Amines

    Substitution: Substituted amines

Scientific Research Applications

Ethyl (2S,3’aS,5’aR,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole]-5’a-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Mechanism of Action

The mechanism by which ethyl (2S,3’aS,5’aR,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole]-5’a-carboxylate exerts its effects is primarily through interactions with molecular targets such as enzymes or receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Ethylaziridine: A simpler aziridine compound with similar reactivity but lacking the complex spirocyclic structure.

    Azetidine: Another nitrogen-containing ring compound, but with a four-membered ring instead of three.

Uniqueness

Ethyl (2S,3’aS,5’aR,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole]-5’a-carboxylate is unique due to its spirocyclic structure and the presence of both aziridine and indole moieties. This combination of structural features imparts unique chemical and biological properties that are not observed in simpler aziridine or azetidine compounds .

Properties

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

ethyl (1S,3aS,5aR,9bR)-3-benzylspiro[2,3a,4,5,6,7,8,9b-octahydrobenzo[e]indole-1,2'-aziridine]-5a-carboxylate

InChI

InChI=1S/C23H30N2O2/c1-2-27-21(26)22-12-7-6-10-18(22)20-19(11-13-22)25(16-23(20)15-24-23)14-17-8-4-3-5-9-17/h3-5,8-10,19-20,24H,2,6-7,11-16H2,1H3/t19-,20+,22+,23-/m0/s1

InChI Key

DNEGZZADIYMQMY-JVSAHFFESA-N

Isomeric SMILES

CCOC(=O)[C@@]12CCCC=C1[C@@H]3[C@H](CC2)N(C[C@@]34CN4)CC5=CC=CC=C5

Canonical SMILES

CCOC(=O)C12CCCC=C1C3C(CC2)N(CC34CN4)CC5=CC=CC=C5

Origin of Product

United States

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